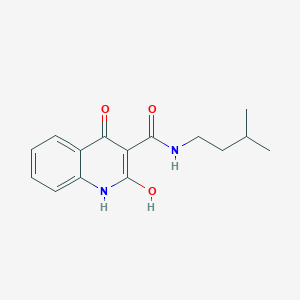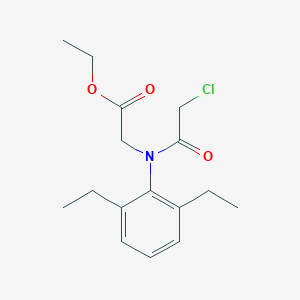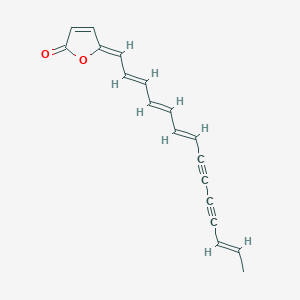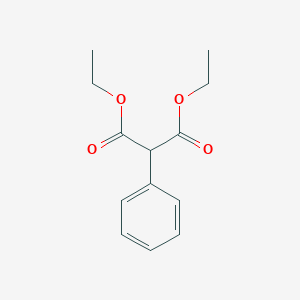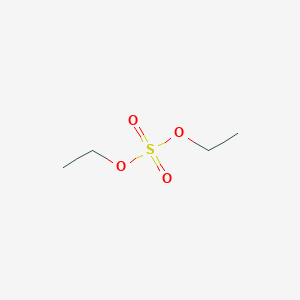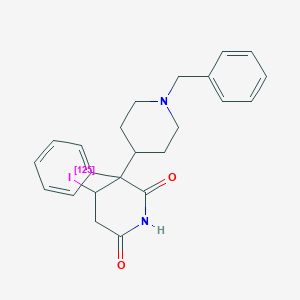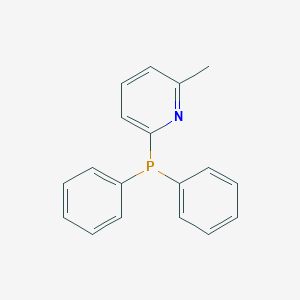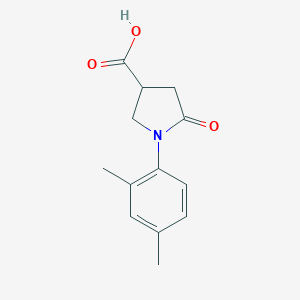
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves several types of reactions, including carbon-carbon bond forming reactions like the Suzuki–Miyaura cross-coupling1. This reaction uses a transition metal catalyst to couple organoboron reagents with organic halides1.Molecular Structure Analysis
The structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy2. These techniques provide information about the types of atoms in the compound and how they are connected.
Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions. For example, boron-catalyzed direct amidation reactions involve the interaction between amines and carboxylic acids3. The mechanism of these reactions is complex and may involve several steps3.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis56. These properties are influenced by the compound’s molecular structure and the types of functional groups it contains5.Scientific Research Applications
Photoreleasable Protecting Group for Carboxylic Acids
- The compound has been studied as a photoreleasable protecting group for carboxylic acids. Photolysis of various esters of this compound leads to the formation of the corresponding carboxylic acids with high yields, highlighting its potential in photochemical applications (Klan, Zabadal, & Heger, 2000).
Heterocyclic Rearrangement
- In another study, 5-arylisoxazole-3-carboxylic acids underwent transformation into 5-arylisoxazole-3-hydroxamic acids, which then rearranged to form 3,4-substituted 1,2,5-oxadiazoles. This process demonstrates its versatility in creating different heterocyclic structures (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Anticancer and Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for anticancer and antimicrobial activities. Some derivatives showed potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Coordination Chemistry
- It has also been used in the synthesis of new dicarboxylic acids derived from related compounds for coordination chemistry applications, particularly in the formation of complexes with metals like copper and zinc (Nath, Kalita, & Baruah, 2011).
Formation of Novel Bicyclic Systems
- The compound has been utilized in a one-pot condensation process to create novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which were then analyzed for their predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).
Safety And Hazards
The safety and hazards associated with an organic compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal78.
Future Directions
The future directions in the study of organic compounds often involve the development of new synthetic methods and the discovery of new reactions9. Additionally, there is ongoing research into the biological activity of organic compounds and their potential applications in medicine and other fields10.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVRJNKLKAZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389837 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
133748-22-8 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

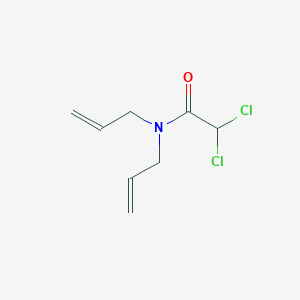
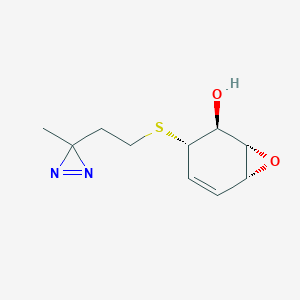

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
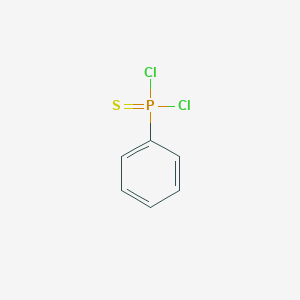
![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)
